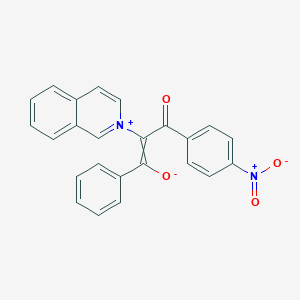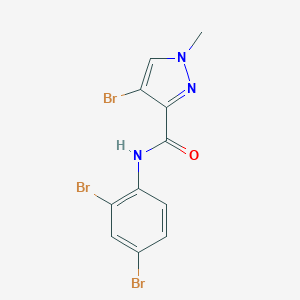
2-Isoquinolin-2-ium-2-yl-3-(4-nitrophenyl)-3-oxo-1-phenylprop-1-en-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isoquinolin-2-ium-2-yl-3-(4-nitrophenyl)-3-oxo-1-phenylprop-1-en-1-olate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of quinolinium salts and has been found to exhibit a range of interesting properties that make it useful for various applications. In
Mecanismo De Acción
The mechanism of action of 2-Isoquinolin-2-ium-2-yl-3-(4-nitrophenyl)-3-oxo-1-phenylprop-1-en-1-olate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Specifically, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. By inhibiting this enzyme, the compound can prevent cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, this compound has been found to have a range of other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory activity and can help to reduce inflammation in the body. It has also been found to have antioxidant activity, which can help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Isoquinolin-2-ium-2-yl-3-(4-nitrophenyl)-3-oxo-1-phenylprop-1-en-1-olate in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer treatments. Additionally, it has a relatively simple synthesis method, which makes it easy to produce in large quantities. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to work with due to its high toxicity, which can make it challenging to handle safely.
Direcciones Futuras
There are many future directions for research on 2-Isoquinolin-2-ium-2-yl-3-(4-nitrophenyl)-3-oxo-1-phenylprop-1-en-1-olate. One area of interest is in the development of new cancer treatments based on this compound. Researchers are also interested in exploring its potential applications in other areas of medicine, such as in the treatment of inflammatory diseases. Additionally, there is ongoing research into the mechanism of action of this compound, which could help to shed light on its potential therapeutic uses. Overall, this compound is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
The synthesis of 2-Isoquinolin-2-ium-2-yl-3-(4-nitrophenyl)-3-oxo-1-phenylprop-1-en-1-olate involves the reaction of 2-isoquinolin-2-ium-2-yl-3-(4-nitrophenyl)-3-oxo-1-phenylprop-1-en-1-ol with an appropriate base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then isolated and purified using standard techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-Isoquinolin-2-ium-2-yl-3-(4-nitrophenyl)-3-oxo-1-phenylprop-1-en-1-olate has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity, particularly against breast and lung cancer cells. It works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Propiedades
Fórmula molecular |
C24H16N2O4 |
|---|---|
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
(E)-2-isoquinolin-2-ium-2-yl-3-(4-nitrophenyl)-3-oxo-1-phenylprop-1-en-1-olate |
InChI |
InChI=1S/C24H16N2O4/c27-23(18-7-2-1-3-8-18)22(24(28)19-10-12-21(13-11-19)26(29)30)25-15-14-17-6-4-5-9-20(17)16-25/h1-16H |
Clave InChI |
MNJILGFBGCNOGF-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C(/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])\[N+]3=CC4=CC=CC=C4C=C3)/[O-] |
SMILES |
C1=CC=C(C=C1)C(=C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+]3=CC4=CC=CC=C4C=C3)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+]3=CC4=CC=CC=C4C=C3)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B280417.png)


![4-chlorophenyl [5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-furyl]methyl ether](/img/structure/B280421.png)
![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280422.png)


![N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B280428.png)

![methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B280434.png)


